N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide
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Overview
Description
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is a chemical compound with the molecular formula C14H19Cl3N2O and a molecular weight of 337.679 g/mol . This compound is known for its unique structure, which includes a butylamino group, a trichloroethyl group, and a methylbenzamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with N-butylamine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trichloroethyl group to other functional groups.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with target proteins, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-methylbenzamide: This compound has a similar structure but with a tert-butylamino group instead of a butylamino group.
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide: This compound features a benzylamino group instead of a butylamino group.
Uniqueness
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butylamino group allows for specific interactions with biological targets, making it valuable for research applications .
Properties
Molecular Formula |
C14H19Cl3N2O |
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Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C14H19Cl3N2O/c1-3-4-8-18-13(14(15,16)17)19-12(20)11-7-5-6-10(2)9-11/h5-7,9,13,18H,3-4,8H2,1-2H3,(H,19,20) |
InChI Key |
MUPLFFQULYFMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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